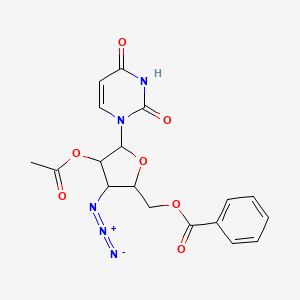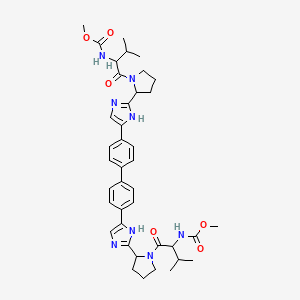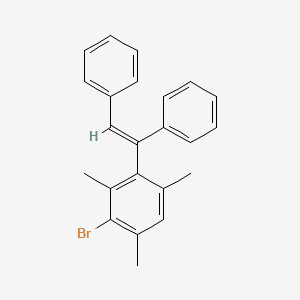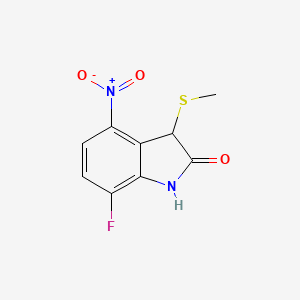
p-Tolyl-aceticaciddimethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Tolyl-aceticaciddimethylamide is an organic compound with the molecular formula C11H15NO. It is derived from p-tolylacetic acid, where the carboxyl group is converted into a dimethylamide group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
p-Tolyl-aceticaciddimethylamide can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of p-Tolylacetyl Chloride:
p-Tolylacetic acid is treated with thionyl chloride to form p-tolylacetyl chloride.C9H9COOH+SOCl2→C9H9COCl+SO2+HCl
The p-tolylacetyl chloride is then reacted with dimethylamine to form this compound.Amidation: C9H9COCl+HN(CH3)2→C9H9CON(CH3)2+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
p-Tolyl-aceticaciddimethylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tolylacetic acid or further to p-toluic acid under strong oxidizing conditions.
Reduction: Reduction can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
- p-Tolylacetic acid, p-toluic acid. p-Tolyl-ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
p-Tolyl-aceticaciddimethylamide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential biological activities, such as anti-inflammatory and analgesic properties. It can also be used in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用機序
The mechanism of action of p-Tolyl-aceticaciddimethylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
p-Tolylacetic acid: The parent compound with a carboxyl group instead of a dimethylamide group.
p-Toluic acid: An oxidized form of p-tolylacetic acid.
p-Tolyl-ethylamine: A reduced form of p-Tolyl-aceticaciddimethylamide.
Uniqueness
This compound is unique due to the presence of the dimethylamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical processes.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
N,N-dimethyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChIキー |
BUPWIEJFVYWBHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)


